3,4,5-Trichlorophenylboronic acid
Overview
Description
3,4,5-Trichlorophenylboronic acid: is an organoboron compound with the molecular formula C6H4BCl3O2 and a molecular weight of 225.26 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorophenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 3,4,5-trichlorophenyl derivatives. The addition of a boron-hydrogen bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally rapid .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 3,4,5-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichlorophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: 3,4,5-Trichlorophenol.
Reduction: 3,4,5-Trichlorobenzene.
Substitution: Various biaryl compounds, depending on the coupling partner.
Scientific Research Applications
3,4,5-Trichlorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3,4-Dichlorophenylboronic acid
- 3,5-Dichlorophenylboronic acid
- 4-Chlorophenylboronic acid
Comparison: 3,4,5-Trichlorophenylboronic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its dichlorinated counterparts, it may offer different electronic and steric properties, making it suitable for specific applications .
Properties
IUPAC Name |
(3,4,5-trichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEXVCMJBYWOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647521 | |
Record name | (3,4,5-Trichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862248-93-9 | |
Record name | (3,4,5-Trichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRICHLOROPHENYLBORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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